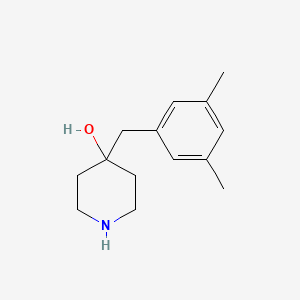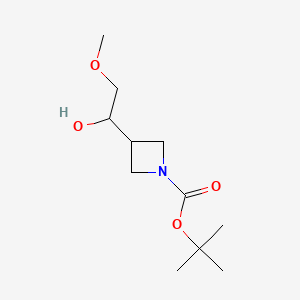
Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of dimethyl sulfoxide and triethylamine, and stirred at room temperature for 15 hours to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including Janus kinase inhibitors and HCV protease inhibitors.
Biological Research: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a Janus kinase inhibitor, it binds to the Janus kinase enzyme, inhibiting its activity and thereby modulating immune responses and inflammation . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Uniqueness
Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethyl group
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(6-12)9(13)7-15-4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
UQNXZURSNOGHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


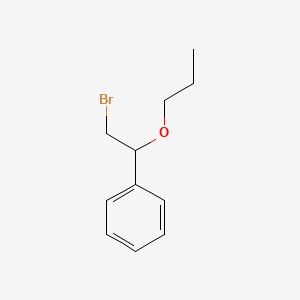
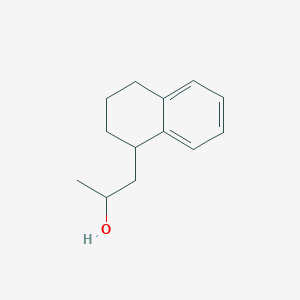
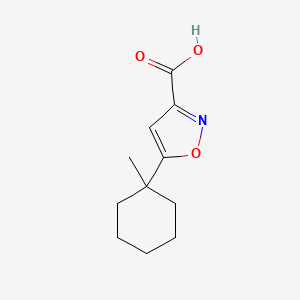
![2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13571804.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
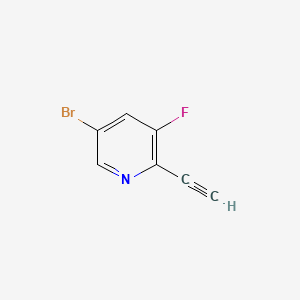
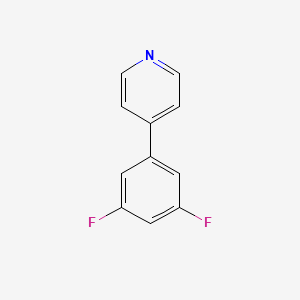
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
